![molecular formula C10H22Cl2N2O B13460670 1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B13460670.png)
1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine dihydrochloride is a chemical compound with the molecular formula C9H18N2O.2ClH. It is known for its unique structure, which includes a pyrrolidine ring and an oxane (tetrahydropyran) moiety. This compound is often used in various scientific research applications due to its versatile chemical properties .
Méthodes De Préparation
The synthesis of 1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine dihydrochloride typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process that includes the formation of the pyrrolidine ring and the attachment of the oxane moiety.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high purity levels.
Analyse Des Réactions Chimiques
1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups.
Applications De Recherche Scientifique
1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays to study enzyme interactions and cellular processes.
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic properties.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine dihydrochloride can be compared with other similar compounds to highlight its uniqueness:
Propriétés
Formule moléculaire |
C10H22Cl2N2O |
|---|---|
Poids moléculaire |
257.20 g/mol |
Nom IUPAC |
1-(oxan-4-ylmethyl)pyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C10H20N2O.2ClH/c11-10-1-4-12(8-10)7-9-2-5-13-6-3-9;;/h9-10H,1-8,11H2;2*1H |
Clé InChI |
RLFNTODPKFTWAK-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1N)CC2CCOCC2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


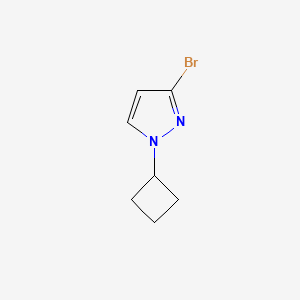
![methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylate hydrochloride](/img/structure/B13460595.png)
![1-Azaspiro[3.5]nonan-7-one](/img/structure/B13460600.png)
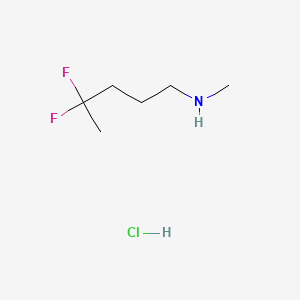
amine hydrochloride](/img/structure/B13460613.png)
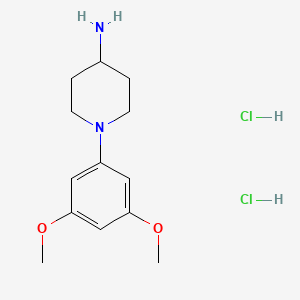
![1-Phenyl-2-[4-(propan-2-yl)phenyl]ethane-1,2-dione](/img/structure/B13460630.png)
![1-[2-(Aminomethyl)-1,3-thiazol-4-yl]ethan-1-one dihydrochloride](/img/structure/B13460636.png)
![bis[2-(1,6-dimethyl-1H-indol-3-yl)ethyl]amine hydrochloride](/img/structure/B13460651.png)
![3-(4,4,4-Trifluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13460658.png)
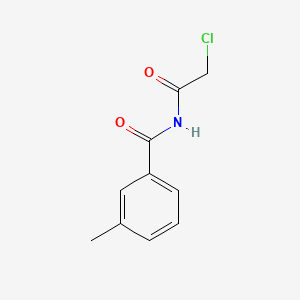
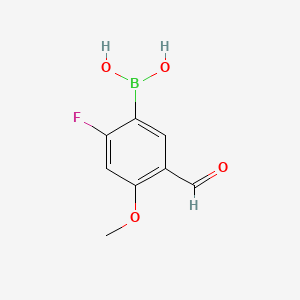
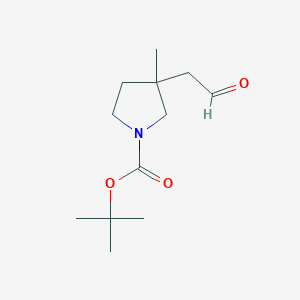
![5-(Difluoromethyl)spiro[2.3]hexan-5-amine](/img/structure/B13460680.png)
